1-Chloro-3-ethoxy-5-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethoxy-5-ethynylbenzene is an aromatic compound characterized by the presence of a chlorine atom, an ethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-ethoxy-5-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 1-chloro-3-ethoxybenzene using acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethoxy-5-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Sodium ethoxide in ethanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is used for reduction.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-ethoxy-3-ethynylbenzene.
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is 1-chloro-3-ethoxy-5-ethylbenzene.
Scientific Research Applications
1-Chloro-3-ethoxy-5-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethoxy-5-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine and ethoxy groups can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
1-Chloro-3-ethoxybenzene: Lacks the ethynyl group, making it less reactive in certain reactions.
1-Chloro-5-ethynylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
3-Ethoxy-5-ethynylbenzene: Lacks the chlorine atom, altering its electrophilic properties.
Uniqueness: 1-Chloro-3-ethoxy-5-ethynylbenzene is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-chloro-3-ethoxy-5-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-3-8-5-9(11)7-10(6-8)12-4-2/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFYNKZOOIHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C#C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.